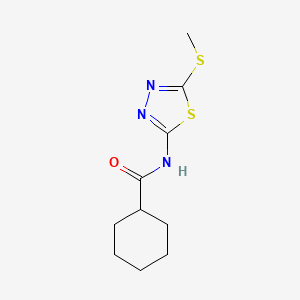

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxamide is an organic compound and is the simplest amide of cyclohexanecarboxylic acid . It belongs to the class of organic compounds known as primary carboxylic acid amides . 5′-Methylthioadenosine is an S-methyl derivative of the adenosine and is an intermediate in the methylthioadenosine (MTA) cycle, also known as the methionine salvage pathway that is universal to aerobic life .

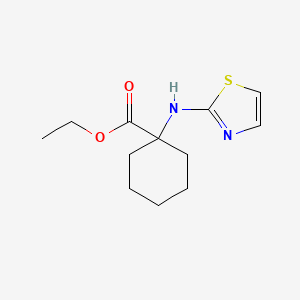

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxamide is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may provide insights into the spatial arrangement of atoms and the shape of the molecule.Scientific Research Applications

Anticancer Applications

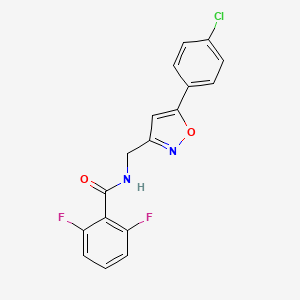

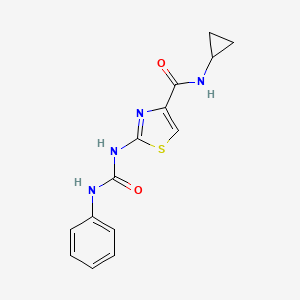

A study by Gomha et al. (2017) demonstrated the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, showing potent anticancer activities. These compounds were evaluated in vitro against Hepatocellular carcinoma cell lines (HepG-2), with some derivatives showing significant inhibition potential (Gomha et al., 2017). Similarly, Tiwari et al. (2017) synthesized novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising anticancer activity against a panel of human cancer cell lines. Molecular docking studies suggested a probable mechanism of action for these compounds (Tiwari et al., 2017).

Synthesis and Characterization of Derivatives

Wang et al. (1997) explored a new route to synthesize temozolomide, a significant antitumor drug, demonstrating the versatility of thiadiazole derivatives in pharmaceutical synthesis (Wang et al., 1997). Pushkareva et al. (1975) synthesized derivatives of a new heterocyclic system — imidazo[4,5-e]-2,3,4-thiadiazine — showing the structural diversity achievable with thiadiazole compounds (Pushkareva et al., 1975).

Chemical Properties and Reactions

Adhami et al. (2012) reported the synthesis of thiadiazolobenzamide and its complexes, showcasing the chemical reactivity and potential applications of thiadiazole derivatives in creating complex structures (Adhami et al., 2012). Takikawa et al. (1985) provided insights into the preparations of 3,5-disubstituted 1,2,4-thiadiazoles, illustrating the synthetic versatility and potential for further functionalization of these compounds (Takikawa et al., 1985).

Properties

IUPAC Name |

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS2/c1-15-10-13-12-9(16-10)11-8(14)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVLNMONUVDKBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)NC(=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2759912.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2759915.png)

![4-[3-(4-Methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B2759919.png)

![2-Amino-2-[3-[(2-chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2759925.png)

![1-[(Adamantan-1-yl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2759928.png)

![N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2759929.png)

![5-(5-methylfuran-2-yl)-2-((2-oxo-2-phenylethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2759931.png)

![3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2759932.png)